The Role of 5-FAM Labeled Kemptide in Advancing Kinase Research: A Technical Guide
The Role of 5-FAM Labeled Kemptide in Advancing Kinase Research: A Technical Guide
For Immediate Release
In the intricate world of cellular signaling and drug discovery, the precise measurement of protein kinase activity is paramount. This technical guide provides an in-depth exploration of 5-FAM labeled Kemptide, a key tool for researchers, scientists, and drug development professionals. This fluorescently-labeled peptide substrate offers a sensitive, non-radioactive method for assaying Protein Kinase A (PKA) activity, facilitating high-throughput screening and detailed kinetic studies.
Core Concepts: Understanding Kemptide and 5-FAM
Kemptide is a synthetic peptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG)[1]. This sequence mimics the phosphorylation site of porcine liver pyruvate kinase, making it an excellent substrate for cAMP-dependent Protein Kinase A (PKA)[2]. The serine residue within this sequence is the specific site of phosphorylation by PKA.
The addition of a 5-Carboxyfluorescein (5-FAM) fluorescent label to the N-terminus of Kemptide allows for the detection and quantification of the kinase reaction. 5-FAM is a widely used green fluorescent dye, and its covalent attachment to Kemptide enables the monitoring of phosphorylation events without the need for hazardous radioactive isotopes[3][4].
Quantitative Data Summary
The utility of 5-FAM labeled Kemptide is underpinned by its specific biochemical and photophysical properties. These are summarized in the tables below for easy reference and comparison.
Table 1: Biochemical Properties of Kemptide
| Property | Value | Reference(s) |
| Amino Acid Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG) | [1] |
| Target Kinase | Protein Kinase A (PKA) | [5][6] |
| Michaelis Constant (Km) | 16 µM | [5][6][7][8][9] |
Table 2: Photophysical Properties of 5-FAM Labeled Kemptide
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | ~494 nm | [1] |
| Emission Wavelength (λem) | ~521 nm | [1] |
PKA Signaling Pathway
Protein Kinase A is a central enzyme in many cellular processes. Its activation is a key step in a signaling cascade that responds to a variety of extracellular signals. The following diagram illustrates the canonical PKA signaling pathway.
Caption: The PKA signaling pathway is initiated by an extracellular signal binding to a GPCR.
Experimental Protocols
5-FAM labeled Kemptide is versatile and can be employed in various assay formats. Below are detailed methodologies for two common applications: the Kinase Mobility Shift Assay (KiMSA) and the Fluorescence Polarization (FP) Assay.
Kinase Mobility Shift Assay (KiMSA)
This assay leverages the change in electrophoretic mobility of Kemptide upon phosphorylation. The addition of a negatively charged phosphate group causes the peptide to migrate faster in an electric field.
Experimental Workflow Diagram:
Caption: Workflow for the Kinase Mobility Shift Assay (KiMSA).
Detailed Methodology for KiMSA:
-
Reagents:
-
5X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 5 mM ATP, 250 µM DTT.
-
5-FAM labeled Kemptide stock solution (e.g., 1 mM in DMSO).
-
PKA enzyme (purified or in cell lysate).
-
Stop Solution: 100 mM EDTA.
-
Agarose gel (e.g., 2% in TBE buffer).
-
TBE Buffer: 89 mM Tris base, 89 mM boric acid, 2 mM EDTA.
-
-
Protocol:
-
Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:
-
5 µL of 5X Kinase Buffer.
-
2.5 µL of 100 µM 5-FAM labeled Kemptide (final concentration 10 µM).
-
X µL of PKA enzyme solution.
-
ddH₂O to a final volume of 25 µL.
-
-
Initiate the reaction by transferring the tubes to a 30°C water bath and incubate for the desired time (e.g., 10-30 minutes).
-
Terminate the reaction by adding 5 µL of Stop Solution.
-
Load the entire reaction volume onto a 2% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 100 V) for a sufficient time to separate the phosphorylated and non-phosphorylated peptides.
-
Visualize the gel using a fluorescence imager with appropriate filters for 5-FAM (Excitation: ~494 nm, Emission: ~521 nm).
-
Quantify the band intensities of the phosphorylated and non-phosphorylated Kemptide using densitometry software. PKA activity can be expressed as the percentage of phosphorylated substrate.
-
Fluorescence Polarization (FP) Assay
This homogeneous assay format is based on the principle that a small, fluorescently labeled molecule (5-FAM Kemptide) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule (an anti-phospho-Kemptide antibody or a phosphate-binding reagent), the tumbling rate decreases, leading to an increase in fluorescence polarization. This assay is particularly well-suited for high-throughput screening of PKA inhibitors.
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 4. Protein Kinase A Downregulation Delays the Development and Progression of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
